

# Application Notes and Protocols for In Vivo Subcutaneous Administration of TMP778

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## Compound of Interest

Compound Name: TMP778

Cat. No.: B611409

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## Introduction

**TMP778** is a potent and selective inverse agonist of the retinoic acid receptor-related orphan nuclear receptor gamma t (ROR $\gamma$ t).<sup>[1][2][3][4]</sup> ROR $\gamma$ t is a key transcription factor essential for the differentiation and function of T helper 17 (Th17) cells, which play a critical role in the pathogenesis of various autoimmune and inflammatory diseases.<sup>[5]</sup> By inhibiting ROR $\gamma$ t, **TMP778** effectively suppresses the production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), and has demonstrated efficacy in preclinical models of autoimmune diseases, including experimental autoimmune uveitis (EAU) and experimental autoimmune encephalomyelitis (EAE). These application notes provide a detailed protocol for the subcutaneous administration of **TMP778** in in vivo studies, based on established methodologies.

## Mechanism of Action: ROR $\gamma$ t Inhibition

ROR $\gamma$ t is a master regulator of Th17 cell differentiation. Upon activation, naive CD4<sup>+</sup> T cells differentiate into various T helper subsets, including Th17 cells, under the influence of specific cytokines. ROR $\gamma$ t, in conjunction with other transcription factors, binds to the promoter regions of genes encoding for key Th17 effector molecules, most notably IL-17A and IL-17F. **TMP778**, as an inverse agonist, binds to ROR $\gamma$ t and represses its transcriptional activity. This leads to a reduction in Th17 cell differentiation and a subsequent decrease in the production of IL-17 and other pro-inflammatory mediators, thereby ameliorating autoimmune inflammation.

## Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies utilizing **TMP778**.

Table 1: In Vivo Efficacy of **TMP778** in a Murine Model of Experimental Autoimmune Uveitis (EAU)

Parameter	Vehicle Control	TMP778 Treated	Fold Change/Percentage Reduction
EAU Score (Histological)	1.5	0.5	66.7% Reduction
IL-17 Production (Splenocytes)	High	Significantly Reduced ( $p \leq 0.01$ )	-
IFN- $\gamma$ Production (Splenocytes)	High	Significantly Reduced ( $p \leq 0.001$ )	-

Data compiled from a study on experimental autoimmune uveitis.

Table 2: Subcutaneous Injection Protocol Parameters for **TMP778**

Parameter	Recommended Range/Value	Source
Dosage	20-25 mg/kg	
Frequency	Once or Twice Daily	
Vehicle Composition	3% Dimethylacetamide, 10% Solutol, 87% Saline	
Route of Administration	Subcutaneous (s.c.)	

## Experimental Protocols

## Preparation of TMP778 Formulation for Subcutaneous Injection

This protocol is based on the vehicle formulation used in published in vivo studies.

Materials:

- **TMP778** compound
- Dimethylacetamide (DMA)
- Solutol® HS 15 (Kolliphor® HS 15)
- Sterile Saline (0.9% NaCl)
- Sterile, pyrogen-free microcentrifuge tubes
- Vortex mixer
- Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

- **Vehicle Preparation:**
  - In a sterile tube, prepare the vehicle solution by mixing 3% dimethylacetamide, 10% Solutol, and 87% sterile saline by volume.
  - For example, to prepare 1 mL of vehicle, mix 30 µL of DMA, 100 µL of Solutol, and 870 µL of sterile saline.
  - Vortex the solution thoroughly to ensure homogeneity.
- **TMP778 Dissolution:**
  - Weigh the required amount of **TMP778** based on the desired final concentration and the total volume to be prepared. For a 20 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 4 mg/mL.

- Add the weighed **TMP778** to the prepared vehicle.
- Vortex the mixture vigorously until the **TMP778** is completely dissolved. Gentle warming may be applied if necessary, but stability at elevated temperatures should be considered.
- Final Preparation:
  - Visually inspect the solution for any particulate matter. If present, the solution may be filtered through a sterile 0.22 µm syringe filter.
  - The final formulation is now ready for subcutaneous administration.

## Subcutaneous Administration of TMP778 in Mice

### Materials:

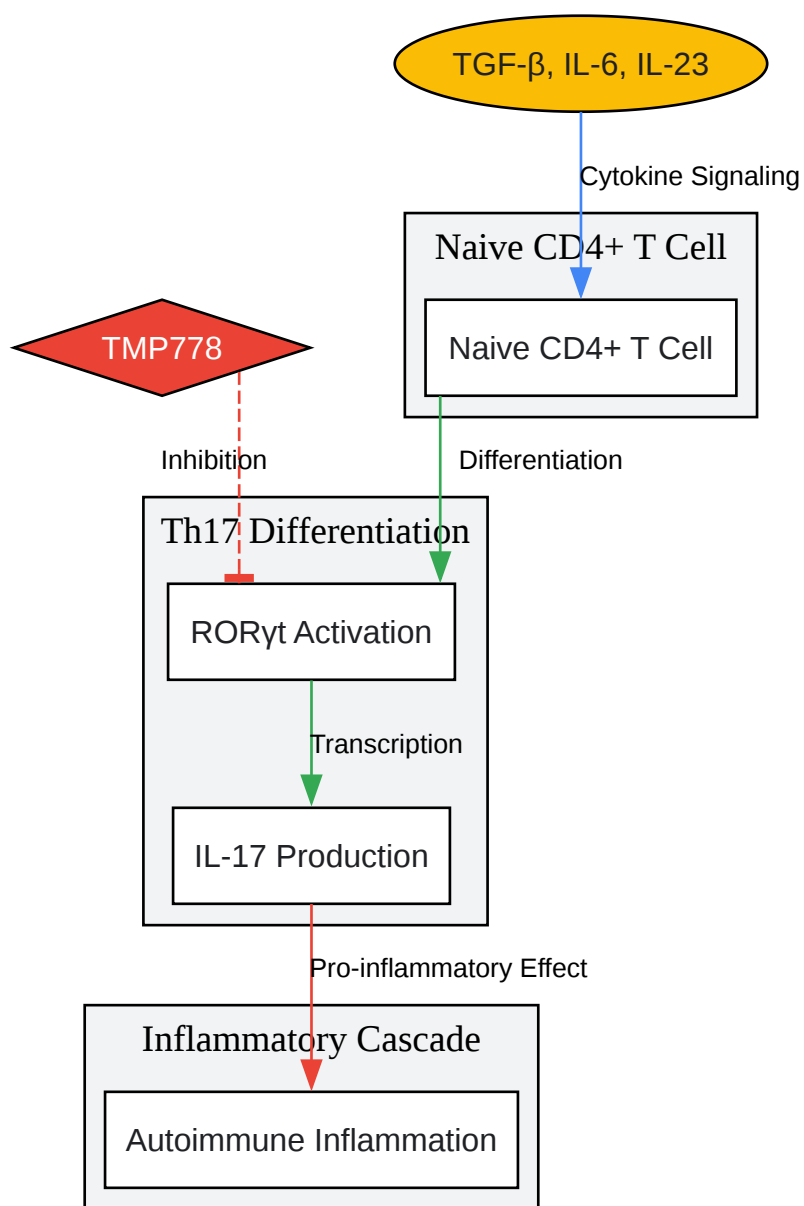
- Prepared **TMP778** formulation
- Mouse model of autoimmune disease (e.g., EAU or EAE)
- Appropriate animal handling and restraint equipment
- Sterile insulin syringes or similar with 27-30 gauge needles
- 70% Ethanol for disinfection

### Procedure:

- Animal Handling:
  - Handle the mice gently to minimize stress.
  - Properly restrain the mouse to expose the dorsal subcutaneous space.
- Injection Site Preparation:
  - Swab the intended injection site (typically the scruff of the neck or the flank) with 70% ethanol and allow it to air dry.

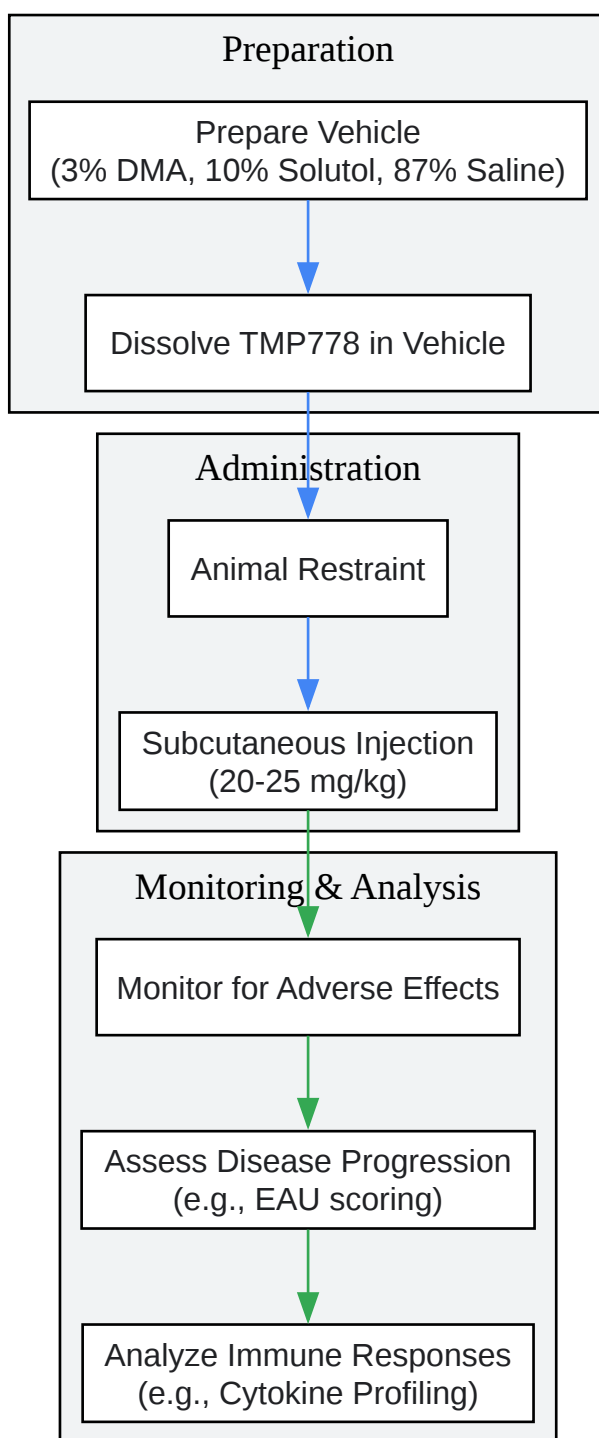
- Subcutaneous Injection:
  - Draw the calculated volume of the **TMP778** formulation into a sterile syringe. Ensure there are no air bubbles.
  - Gently lift the skin at the injection site to create a tent.
  - Insert the needle into the base of the skin tent, parallel to the body, into the subcutaneous space.
  - Aspirate briefly to ensure the needle is not in a blood vessel.
  - Slowly inject the solution.
  - Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
- Post-injection Monitoring:
  - Return the mouse to its cage and monitor for any immediate adverse reactions.
  - Continue with the predetermined dosing schedule (e.g., twice daily for the duration of the study).

## Visualizations



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Caption: **TMP778** inhibits ROR $\gamma$ t-mediated Th17 cell differentiation and subsequent inflammation.



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Caption: Experimental workflow for in vivo subcutaneous administration of **TMP778**.

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## References

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